molecular formula C8H10N2O2S B1142102 (Z)-2-(2-Aminothiazol-4-YL)-2-pentenoic acid CAS No. 118109-49-2

(Z)-2-(2-Aminothiazol-4-YL)-2-pentenoic acid

Cat. No. B1142102
M. Wt: 198.24
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“(Z)-2-(2-Aminothiazol-4-YL)-2-pentenoic acid” is also known as 2-Amino-4-thiazoleacetic acid . It is a heterocyclic compound with the empirical formula C5H6N2O2S . The molecular weight of this compound is 158.18 . It is used as a building block in various chemical syntheses .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-thiazoleacetic acid can be represented by the SMILES string Nc1nc(CC(O)=O)cs1 . The InChI representation is 1S/C5H6N2O2S/c6-5-7-3(2-10-5)1-4(8)9/h2H,1H2,(H2,6,7)(H,8,9) .


Physical And Chemical Properties Analysis

2-Amino-4-thiazoleacetic acid is a powder with a melting point of 130 °C (dec.) (lit.) . It should be stored at a temperature of −20°C .

Safety And Hazards

The compound is classified as an Eye Irritant (category 2), Skin Irritant (category 2), and may cause respiratory irritation (STOT SE category 3) . The safety pictograms associated with this compound are GHS07 . The precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .

properties

IUPAC Name

(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-2-3-5(7(11)12)6-4-13-8(9)10-6/h3-4H,2H2,1H3,(H2,9,10)(H,11,12)/b5-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLBDVLAKARYRF-HYXAFXHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(C1=CSC(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C(/C1=CSC(=N1)N)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(2-Aminothiazol-4-YL)-2-pentenoic acid

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